molecular formula C11H11ClN2O2 B14420434 4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]phenol CAS No. 80200-05-1

4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]phenol

Cat. No.: B14420434
CAS No.: 80200-05-1
M. Wt: 238.67 g/mol
InChI Key: KBHSYLTVLSGJDH-UHFFFAOYSA-N
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Description

4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]phenol is a chemical compound that features a phenol group linked to a pyrazole ring via an ethoxy bridge The presence of a chlorine atom on the pyrazole ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]phenol typically involves the reaction of 4-chloropyrazole with 4-hydroxyphenethyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chlorine atom on the pyrazole ring can be reduced to form a hydrogen-substituted pyrazole.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydrogen-substituted pyrazoles.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The chlorine atom may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(1H-pyrazol-3-yl)phenol
  • 4-(2-(1H-Pyrazol-1-yl)ethoxy)phenylboronic acid
  • 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]phenol is unique due to the specific positioning of the chlorine atom on the pyrazole ring and the ethoxy linkage to the phenol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

80200-05-1

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

4-[2-(4-chloropyrazol-1-yl)ethoxy]phenol

InChI

InChI=1S/C11H11ClN2O2/c12-9-7-13-14(8-9)5-6-16-11-3-1-10(15)2-4-11/h1-4,7-8,15H,5-6H2

InChI Key

KBHSYLTVLSGJDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OCCN2C=C(C=N2)Cl

Origin of Product

United States

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